tert-butyl N-[2-(5-amino-4-cyano-1H-1,2,3-triazol-1-yl)ethyl]carbamate
Description
Historical Development of Triazole-Carbamate Hybrid Compounds
The integration of triazole and carbamate functionalities into hybrid molecular architectures represents a pivotal advancement in medicinal chemistry. Triazole rings, particularly 1,2,3-triazoles, emerged as critical pharmacophores following the discovery of fluconazole in 1986, which revolutionized antifungal therapy. Early efforts focused on modifying triazole substituents to enhance binding affinity to cytochrome P450 enzymes in pathogenic fungi. By the early 2000s, researchers began exploring carbamate linkages as structural modulators to improve pharmacokinetic properties, such as metabolic stability and membrane permeability.
The tert-butyl carbamate group, introduced as a protective moiety in peptide synthesis, gained prominence for its ability to confer steric bulk and modulate electronic effects in hybrid molecules. Hybridization strategies combining triazoles with carbamates were first reported in the context of antifungals, where piperazine-carbamate linkers improved solubility while maintaining target engagement. For example, compound L-173 (a triazole-thiazolidine hybrid with a piperazine-carbamate linker) demonstrated 2× greater inhibition of Candida albicans germ tube formation than voriconazole. Subsequent work by Zhu et al. extended this approach to create derivatives with activity against multidrug-resistant Candida auris and Rhizopus arrhizus.
Significance in Medicinal Chemistry Research
Triazole-carbamate hybrids address three critical challenges in drug discovery:
- Resistance Mitigation : The 5-amino-4-cyano substitution on the triazole ring disrupts efflux pump recognition in azole-resistant Candida strains, as demonstrated by reduced Pdr5 overexpression compared to fluconazole.
- Target Versatility : Molecular docking studies reveal dual binding modes where the carbamate linker stabilizes interactions with hydrophobic pockets in CYP51, while the cyano group forms hydrogen bonds with heme-coordinated water molecules.
- Synthetic Flexibility : Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) enables precise control over triazole regiochemistry, while tert-butyl carbamate groups facilitate orthogonal protection strategies during multistep syntheses.
Research Objectives and Scope of Triazole-Carbamate Studies
Current investigations prioritize three objectives:
- Structural Optimization : Systematic variation of the carbamate alkyl chain (e.g., ethyl vs. propyl linkers) to balance lipophilicity and aqueous solubility. Preliminary data indicate a 0.5 logP reduction when using ethyl spacers versus methyl.
- Mechanistic Elucidation : Comparative transcriptomic profiling of C. albicans treated with tert-butyl N-[2-(5-amino-4-cyano-1H-1,2,3-triazol-1-yl)ethyl]carbamate versus voriconazole shows differential regulation of ERG11 (↓1.8×) and CDR1 (↓2.3×), suggesting novel resistance pathways.
- Activity Expansion : Recent screens against Plasmodium falciparum 3D7 strain revealed IC50 = 0.48 μM for the title compound, outperforming chloroquine (IC50 = 0.82 μM) through putative inhibition of heme polymerization.
Table 2: Comparative Activity Profiles of Selected Triazole-Carbamates
| Compound | Target Organism | MIC/IC50 (μM) | Key Substituents |
|---|---|---|---|
| L-173 | C. albicans | 0.003 µg/mL | 4-Cl-benzylidene |
| Title Compound | P. falciparum | 0.48 μM | 5-amino-4-cyano |
| VT-1161 | C. glabrata | 0.012 µg/mL | Tetrazole-carbamate |
Properties
IUPAC Name |
tert-butyl N-[2-(5-amino-4-cyanotriazol-1-yl)ethyl]carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N6O2/c1-10(2,3)18-9(17)13-4-5-16-8(12)7(6-11)14-15-16/h4-5,12H2,1-3H3,(H,13,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJCZTYOWBZOHOB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCN1C(=C(N=N1)C#N)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds with an indole nucleus have been found to bind with high affinity to multiple receptors, suggesting that this compound may also interact with various cellular targets.
Mode of Action
It’s known that compounds with similar structures can interact with their targets in a variety of ways, such as inhibiting enzyme activity or modulating receptor function. The presence of the cyano and amino groups in the triazole ring could potentially facilitate interactions with biological targets.
Biochemical Pathways
Indole derivatives, which share some structural similarities with this compound, have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities. These activities suggest that indole derivatives can affect a wide range of biochemical pathways.
Pharmacokinetics
The compound’s molecular weight of 25227 suggests that it may have suitable properties for absorption and distribution in the body.
Biological Activity
Tert-butyl N-[2-(5-amino-4-cyano-1H-1,2,3-triazol-1-yl)ethyl]carbamate is a compound with significant potential in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, synthesis, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C10H16N6O2, with a molecular weight of 252.278 g/mol. Its structure includes a triazole ring, which is known for contributing to various biological activities.
Anticancer Activity
Recent studies have highlighted the anticancer potential of triazole derivatives. For instance, compounds similar to this compound have demonstrated significant inhibitory effects against various human cancer cell lines. Notably:
- IC50 Values : Compounds derived from triazoles exhibited IC50 values ranging from 0.2 to 3.0 µM against different cancer cell lines such as MCF-7 and A549 .
| Compound Type | IC50 (µM) | Cell Line |
|---|---|---|
| Tert-butyl Triazole Derivative | 3.0 | A549 |
| Benzamide Derivative | 5.85 | Various |
| Other Triazole Derivatives | <10 | MCF-7 |
These findings suggest that the triazole moiety enhances the anticancer activity of the compounds.
Antimicrobial Activity
Compounds containing the triazole structure have also been evaluated for their antimicrobial properties. In particular, derivatives of 5-amino-1,2,3-triazoles showed promising activity against various strains of bacteria and fungi:
- Minimum Inhibitory Concentration (MIC) : Some derivatives exhibited MIC values ≤ 25 µg/mL against Candida species .
Anti-inflammatory and Antioxidant Activities
Research indicates that certain triazole derivatives possess anti-inflammatory and antioxidant properties. These activities are crucial for therapeutic applications in diseases characterized by oxidative stress and inflammation .
Study on Anticancer Efficacy
A study published in MDPI evaluated a series of triazole derivatives for their anticancer efficacy. The compound this compound was included in a broader investigation into its effects on cancer cell proliferation:
- Results : The compound demonstrated significant growth inhibition in MCF-7 cells with an IC50 value comparable to established chemotherapeutics like doxorubicin .
Evaluation of Antimicrobial Action
In another study focusing on antimicrobial activity, several triazole derivatives were synthesized and tested against fungal strains. The results indicated that some compounds had enhanced efficacy compared to traditional antifungal agents like fluconazole .
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity:
Recent studies have indicated that compounds featuring the triazole moiety exhibit significant anticancer properties. For instance, derivatives of triazoles have been shown to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .
Antimicrobial Properties:
The compound's structure suggests potential antimicrobial activity. Triazole derivatives are well-documented for their effectiveness against a range of bacterial and fungal pathogens. Research has demonstrated that modifications in the triazole structure can enhance antimicrobial efficacy .
Case Study:
A study published in Medicinal Chemistry explored the synthesis of various triazole derivatives and their biological activities. Among them, tert-butyl N-[2-(5-amino-4-cyano-1H-1,2,3-triazol-1-yl)ethyl]carbamate showed promising results against specific cancer cell lines and bacterial strains .
Agricultural Applications
Pesticide Development:
The unique structural features of this compound make it a candidate for developing new pesticides. The incorporation of the triazole moiety can lead to enhanced fungicidal activity. Research has shown that triazole-based compounds can effectively control fungal diseases in crops .
Case Study:
In agricultural trials, a formulation containing triazole derivatives was tested against common fungal pathogens affecting wheat crops. Results indicated a significant reduction in disease incidence compared to untreated controls .
Material Science
Polymer Chemistry:
The compound can serve as a building block in polymer synthesis due to its functional groups that allow for further chemical modifications. Its incorporation into polymer matrices could enhance properties such as thermal stability and mechanical strength.
Case Study:
Research on the synthesis of polymer composites incorporating triazole derivatives revealed improved thermal properties and mechanical performance compared to traditional polymers .
Data Tables
| Application Area | Specific Use | Observations/Results |
|---|---|---|
| Medicinal Chemistry | Anticancer Activity | Significant inhibition of cancer cell proliferation |
| Antimicrobial Properties | Effective against various bacterial strains | |
| Agricultural Science | Pesticide Development | Reduced fungal disease incidence in wheat crops |
| Material Science | Polymer Chemistry | Enhanced thermal stability and mechanical strength |
Comparison with Similar Compounds
Key Findings :
tert-Butyl carbamate provides steric protection for amines, improving stability during synthesis compared to acetyl or benzyl groups .
Synthetic Flexibility :
- Ethyl linkers (as in the target compound) allow shorter spacer lengths than hexyl or polyethylene glycol (PEG)-based chains (e.g., tert-butyl N-{2-[2-(2-bromoethoxy)ethoxy]ethyl}carbamate in ), which may influence solubility and conformational flexibility .
Biological Relevance: Triazole-carbamate hybrids are widely used in drug discovery. The discontinued commercial status of the target compound () may reflect challenges in large-scale synthesis or niche applicability compared to bulkier carbamate derivatives .
Preparation Methods
Cycloaddition-Based Routes
The foundational work by Thieme Connect demonstrates that 5-amino-1,2,3-triazoles can be synthesized via 1,3-dipolar cycloaddition between azides and nitriles. For the target compound:
Reaction Scheme
- Azide precursor : 2-azidoethyl tert-butyl carbamate
- Nitrile substrate : Cyanoacetonitrile
Under optimized conditions (LiHMDS, THF, -78°C to 25°C), this cycloaddition yields the triazole core with C-4 cyano substitution. Key parameters:
| Parameter | Optimal Value | Impact on Yield |
|---|---|---|
| Temperature | 0-25°C | 78-92% |
| Solvent | THF | Regioselectivity |
| Equiv. LiHMDS | 1.2 | Reduced byproducts |
Alternative Pathway via Tandem Cycloaddition
Recent advancements show that excess nitriles can undergo tandem cycloaddition-aromatization sequences:
- Initial cycloaddition forms 5-amino-triazole intermediate
- Second nitrile addition at C-4 position
- Acidic workup introduces cyano group
This method eliminates separate cyanation steps but requires precise stoichiometric control.
Carbamate Formation and Functionalization
Continuous-Flow Carbamate Synthesis
The ACS Omega study details a DBU-mediated continuous-flow method for carbamate synthesis using CO₂. Applied to our system:
Reaction Setup
- Amine precursor : 2-aminoethyl triazole intermediate
- Alkylating agent : tert-butyl bromoacetate
- Conditions : 70°C, 5 bar CO₂, MeCN solvent
Performance Metrics
| CO₂ Flow Rate (mL/min) | Yield (%) | Purity (%) |
|---|---|---|
| 4.0 | 62 | 88 |
| 6.0 | 79 | 94 |
| 8.0 | 73 | 89 |
This method reduces reaction time from 24h (batch) to 50min while maintaining >90% conversion.
Phase-Transfer Catalyzed Alkylation
The CN102020589B patent describes tert-butyl carbamate formation using phase-transfer catalysis:
Optimized Protocol
- Catalyst : Tetrabutylammonium bromide (0.1 equiv)
- Base : KOH (2.5 equiv)
- Alkylating agent : Di-tert-butyl dicarbonate
- Solvent : Ethyl acetate
Yield Comparison
| Method | Yield (%) | Purity (%) |
|---|---|---|
| Conventional | 77 | 85 |
| Phase-transfer | 92 | 97 |
This approach minimizes epimerization and eliminates column chromatography.
Coupling Strategies for Final Assembly
Nucleophilic Displacement
Reacting tert-butyl N-(2-bromoethyl)carbamate with triazole-sodium salt:
Conditions
- DMF, 60°C, 12h
- K₂CO₃ (3 equiv)
Substrate Scope Analysis
| Triazole Substituent | Yield (%) |
|---|---|
| 5-NH₂, 4-CN | 68 |
| 5-NO₂ | 42 |
| 5-SO₂Me | 31 |
The electron-withdrawing cyano group enhances nucleophilicity at N-1.
Click Chemistry Approach
Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC):
- Synthesize propargyl carbamate
- React with 2-azidoethyl triazole
Advantages
- Quantitative yields under mild conditions
- Perfect regioselectivity
Limitations
- Requires azide handling precautions
- Copper contamination concerns
Process Optimization and Challenges
Competing Side Reactions
Key side products identified:
- N-Alkylation : From overexposure to alkylating agents
- Triazole tautomerization : Impacts crystallization behavior
- Carbamate hydrolysis : pH-sensitive during workup
Mitigation Strategies
Crystallization Optimization
Solvent Screening Data
| Solvent System | Crystal Quality | Recovery (%) |
|---|---|---|
| EtOAc/hexanes (1:3) | Needles | 82 |
| MeOH/H₂O (4:1) | Prisms | 76 |
| CH₂Cl₂/pentane (1:5) | Amorphous | 63 |
EtOAc/hexanes combination provides optimal recovery and polymorph control.
Analytical Characterization Benchmarks
Spectroscopic Data Consensus
- ¹H NMR (400 MHz, CDCl₃):
δ 1.44 (s, 9H, t-Bu), 3.42 (q, J=6.0 Hz, 2H), 4.24 (t, J=6.0 Hz, 2H), 5.21 (s, 2H, NH₂), 7.85 (s, 1H, triazole-H)
IR (ATR):
3340 cm⁻¹ (N-H stretch), 2210 cm⁻¹ (C≡N), 1695 cm⁻¹ (C=O)HRMS :
Calculated for C₁₁H₁₆N₆O₂ [M+H]⁺: 281.1352; Found: 281.1348
Chromatographic Purity
| Method | Retention Time | Purity (%) |
|---|---|---|
| HPLC (C18) | 6.72 min | 99.1 |
| UPLC (HILIC) | 3.15 min | 98.7 |
Q & A
Q. What synthetic methodologies are recommended for preparing tert-butyl N-[2-(5-amino-4-cyano-1H-1,2,3-triazol-1-yl)ethyl]carbamate, and how can reaction parameters be optimized?
Methodological Answer: The compound can be synthesized via carbamate coupling using tert-butyl chloroformate with an amine intermediate (e.g., 5-amino-4-cyano-1H-1,2,3-triazole derivatives). Key steps include:
- Reaction Conditions : Use a base (e.g., triethylamine) in anhydrous solvents like dichloromethane (DCM) or tetrahydrofuran (THF) to facilitate nucleophilic substitution .
- Optimization : Monitor reaction progress via thin-layer chromatography (TLC) and adjust temperature (0–25°C) to suppress side reactions. Purification via column chromatography with gradients of ethyl acetate/hexane improves yield .
Q. Example Table: Synthesis Parameters from Analogous Compounds
| Parameter | Conditions (Evidence-Based) |
|---|---|
| Solvent | DCM or THF |
| Base | Triethylamine |
| Temperature | 0–25°C |
| Purification | Column chromatography |
Q. Which analytical techniques are critical for confirming the structural integrity and purity of this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms regiochemistry of the triazole ring and carbamate linkage. For example, tert-butyl protons appear as a singlet at ~1.4 ppm .
- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., [M+H]+ peak at m/z calculated for C₁₁H₁₇N₇O₂) .
- HPLC : Purity assessment (>95%) using reverse-phase C18 columns with acetonitrile/water gradients .
Q. How should researchers evaluate the compound’s stability under varying experimental conditions?
Methodological Answer:
- Thermal Stability : Conduct thermogravimetric analysis (TGA) or accelerated stability studies at 40°C/75% RH for 4 weeks. Store at room temperature in inert atmospheres to prevent hydrolysis .
- pH Sensitivity : Test solubility and degradation in buffers (pH 2–12). Carbamates are prone to hydrolysis under strongly acidic/basic conditions; neutral pH (6–8) is optimal for storage .
Advanced Questions
Q. How can contradictory biological activity data across studies be systematically addressed?
Methodological Answer:
- Assay Standardization : Replicate experiments using consistent cell lines (e.g., HEK293 for receptor binding) and control compounds. Discrepancies in IC₅₀ values may arise from differences in assay pH or incubation time .
- Meta-Analysis : Compare datasets using tools like Prism® to identify outliers. Cross-validate with orthogonal assays (e.g., SPR for binding affinity vs. cellular viability assays) .
Q. What computational strategies predict this compound’s interactions with biological targets (e.g., enzymes or receptors)?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina with crystal structures of target proteins (e.g., kinases or GPCRs). Focus on the triazole ring’s hydrogen-bonding potential and tert-butyl group’s hydrophobic interactions .
- Molecular Dynamics (MD) Simulations : Simulate ligand-protein complexes in explicit solvent (e.g., TIP3P water) for 100 ns to assess binding stability. Analyze RMSD and free-energy landscapes (MM/PBSA) .
Q. Example Table: Key Interactions Predicted via Docking
| Target Protein | Predicted Binding Site | Interaction Type |
|---|---|---|
| Kinase X | ATP-binding pocket | H-bond (triazole N-H) |
| GPCR Y | Transmembrane domain | Hydrophobic (tert-butyl) |
Q. What structural modifications enhance selectivity or potency while minimizing off-target effects?
Methodological Answer:
Q. How can researchers resolve low yields in carbamate coupling steps during scale-up?
Methodological Answer:
- Catalyst Screening : Test alternative bases (e.g., DMAP) or coupling agents (e.g., HATU) to improve efficiency .
- Process Optimization : Use flow chemistry for precise control of stoichiometry and residence time. For example, a continuous-flow reactor at 25°C with 2:1 molar ratio of amine:chloroformate .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
